(4-Bromo-3-methoxyphenyl)methanol
Overview
Description
(4-Bromo-3-methoxyphenyl)methanol is an organic compound with the molecular formula C8H9BrO2 It is characterized by a bromine atom and a methoxy group attached to a benzene ring, along with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-methoxyphenyl)methanol typically involves the bromination of 3-methoxybenzyl alcohol. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position relative to the methoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form (4-Bromo-3-methoxyphenyl)methane.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Oxidation: (4-Bromo-3-methoxybenzaldehyde) or (4-Bromo-3-methoxybenzoic acid).
Reduction: (4-Bromo-3-methoxyphenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-3-methoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-3-methoxyphenyl)methanol involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The hydroxymethyl group can form hydrogen bonds, affecting the compound’s solubility and binding properties.
Comparison with Similar Compounds
(4-Bromo-3-methoxybenzaldehyde): Similar structure but with an aldehyde group instead of a hydroxymethyl group.
(4-Bromo-3-methoxybenzoic acid): Similar structure but with a carboxylic acid group.
(4-Bromo-3-methoxyphenyl)methane: Similar structure but with a methyl group instead of a hydroxymethyl group.
Uniqueness: (4-Bromo-3-methoxyphenyl)methanol is unique due to the presence of the hydroxymethyl group, which provides distinct reactivity and potential for forming hydrogen bonds. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Biological Activity
(4-Bromo-3-methoxyphenyl)methanol, a compound with the molecular formula C9H11BrO2, features a bromine atom and a methoxy group on a phenolic structure. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities. This article reviews the available research on its biological properties, mechanisms of action, and applications in drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been noted for its potential effects against various pathogens, including Chlamydia species. In a comparative study, compounds similar to this methanol derivative demonstrated superior activity against Chlamydia compared to traditional antibiotics like spectinomycin and penicillin .
Neuropharmacological Effects
Compounds related to this compound have been studied for their interactions with the serotonin receptor system. Specifically, derivatives have shown promise as inverse agonists of the 5-HT2A receptor, which is implicated in sleep regulation and various psychiatric conditions. The mechanism involves modulation of neurotransmitter systems, suggesting potential applications in treating sleep disorders and mood disorders.
Antioxidant Activity
Brominated phenyl compounds are known to exhibit antioxidant properties. Studies have suggested that this compound may interact with enzymes involved in metabolic pathways, potentially offering protective effects against oxidative stress.
The biological activity of this compound is believed to stem from its ability to form hydrogen bonds and engage in hydrophobic interactions due to its functional groups. The presence of the bromine atom and methoxy group enhances electronic interactions, which can modulate enzyme activity or receptor binding.
Study 1: Antichlamydial Activity
In a study focusing on antichlamydial agents, derivatives of this compound were synthesized and tested for their efficacy against Chlamydia infections. The results indicated that these compounds had a significant effect on reducing infection rates without exhibiting cytotoxicity in treated cells .
Study 2: Neuropharmacological Assessment
A series of experiments were conducted to evaluate the effects of this compound derivatives on sleep patterns in animal models. The results demonstrated that certain derivatives acted as effective inverse agonists at the 5-HT2A receptor, leading to alterations in non-rapid eye movement (NREM) sleep patterns. This suggests their potential role in developing treatments for sleep disorders.
Comparative Analysis of Related Compounds
Compound Name | CAS Number | Biological Activity |
---|---|---|
This compound | 17100-64-0 | Antimicrobial, neuropharmacological |
1-(2-Bromo-3-methoxyphenyl)methanamine | 166530-78-5 | Potential psychoactive effects |
(5-Bromo-4-methoxy-2-methylaniline) | 861084-04-0 | Varies; potential for distinct pharmacological properties |
This table illustrates how variations in functional groups can lead to differences in biological activity among related compounds.
Properties
IUPAC Name |
(4-bromo-3-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4,10H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUYHKRDJBTPDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543584 | |
Record name | (4-Bromo-3-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17100-64-0 | |
Record name | 4-Bromo-3-methoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17100-64-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Bromo-3-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Bromo-3-methoxyphenyl)-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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